Lithium ethoxide

概要

説明

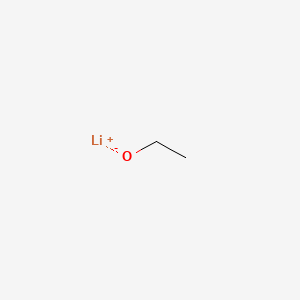

Lithium ethoxide, also known as lithium ethanolate or lithium ethylate, is an organometallic compound with the chemical formula CH₃CH₂OLi. It is a white crystalline substance that is widely used in various chemical processes and industrial applications. This compound is known for its reactivity and is commonly used as a strong base in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Lithium ethoxide can be synthesized by reacting metallic lithium with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as follows: [ 2Li + 2C_2H_5OH \rightarrow 2C_2H_5OLi + H_2 ] In this reaction, lithium metal reacts with ethanol to form this compound and hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving lithium metal in ethanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The resulting this compound is then purified and dried to obtain a high-purity product suitable for various applications.

化学反応の分析

Hydrolysis and Reactivity with Protic Substances

Lithium ethoxide reacts violently with water, producing ethanol and lithium hydroxide :

This exothermic reaction is rapid and releases hydrogen gas in the presence of excess lithium metal .

Key Findings :

-

Moisture Sensitivity : The compound ignites spontaneously in humid air due to vigorous hydrolysis .

-

Solvent Compatibility : Reactions in aprotic solvents (e.g., THF, DMSO) minimize side reactions, whereas protic solvents (e.g., water, ethanol) lead to decomposition .

Catalyzed Organic Reactions

This compound accelerates nucleophilic addition and condensation reactions via its strong basicity and ability to stabilize intermediates.

2.1. Knoevenagel Condensation

In the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile, this compound reduces the activation energy by 115.86 kJ·mol⁻¹ compared to uncatalyzed reactions . The mechanism involves:

-

Deprotonation of malononitrile.

-

Nucleophilic attack on 3-hydroxy-3-methyl-2-butanone.

-

Cyclization via intramolecular esterification.

2.2. Transesterification

This compound facilitates ester exchange reactions, such as converting phenyl acetate to ethyl acetate in methanol. Kinetic studies show its ion-pair reactivity follows the order :

Reaction with Electrophiles

This compound reacts with carbonyl compounds and alkyl halides, forming alcohols or ethers:

Examples :

-

CO₂ Sequestration : Reacts with CO₂ to form lithium carbonate derivatives, critical in solid-electrolyte interphase (SEI) formation for lithium-ion batteries .

-

Aldehyde/Ketone Alkylation : Forms β-hydroxy ethers via nucleophilic addition .

Decomposition Pathways

Under thermal or oxidative stress, this compound decomposes into lithium oxide (Li₂O), carbonates, and hydrocarbons:

Notable Findings :

-

SEI Formation : In lithium-ion batteries, this compound reacts with ethylene carbonate to form lithium ethylene monocarbonate (LEMC) and dicarbonate (LEDC), which stabilize the electrode interface .

-

Oxygen Effects : Adding O₂ suppresses electrolyte decomposition, reducing byproducts like polytetrahydrofuran and lithium hydride .

Comparative Reactivity with Alkali Metal Ethoxides

| Compound | Reactivity Order | Key Features |

|---|---|---|

| This compound | Low | High moisture sensitivity; used in SEI |

| Sodium ethoxide | Moderate | Stable; common in Claisen condensations |

| Potassium ethoxide | High | Fastest transesterification kinetics |

Data from highlights that this compound’s lower reactivity (vs. Na/K analogs) is offset by its unique role in battery technologies.

科学的研究の応用

Chemical Synthesis

1.1 Catalytic Applications

Lithium ethoxide serves as an effective catalyst in organic reactions, particularly in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from malononitrile and 3-hydroxy-3-methyl-2-butanone. The reaction mechanism was investigated using density functional theory (DFT), confirming this compound's role in facilitating bond formation through charge density changes at critical points during the reaction .

1.2 Interaction with Electrophiles

this compound interacts with various electrophiles and other organolithium compounds, forming stable complexes that influence reaction pathways and product distributions. This characteristic is crucial for optimizing synthetic routes in organic chemistry.

Battery Technology

2.1 Solid-State Batteries

In the realm of energy storage, this compound is explored as a precursor for thin film deposition in solid-state batteries. Its application in chemical vapor deposition (CVD) techniques allows for the creation of protective coatings on cathode materials, enhancing battery performance and lifespan by minimizing unwanted side reactions.

2.2 Electrochemical Stability

Research indicates that this compound contributes to improved electrochemical stability in lithium-mediated ammonia synthesis (LiMEAS). The presence of oxygen during the process enhances Faradaic efficiency and reduces organic byproducts, demonstrating this compound's role in stabilizing electrochemical reactions .

Material Science

3.1 Sol-Gel Processes

this compound is used in sol-gel processes to prepare lithium niobate (LiNbO3) films, which exhibit ion conductivity suitable for applications in electrochromic devices. The films prepared using this compound showed promising electrochemical properties, indicating their potential use in advanced materials .

3.2 Thin Film Deposition

The use of this compound in thin film deposition techniques has been studied for its effectiveness in creating layers that enhance the performance of electronic devices. The films produced can be analyzed for their morphology and conductivity, which are critical parameters for device efficiency .

作用機序

The mechanism of action of lithium ethoxide involves its ability to act as a strong base and nucleophile. It can deprotonate acidic hydrogen atoms in organic molecules, facilitating various chemical reactions. The molecular targets and pathways involved in its action include:

Deprotonation: this compound deprotonates acidic hydrogen atoms, forming alkoxides and other reactive intermediates.

Nucleophilic Substitution: It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds.

類似化合物との比較

Lithium ethoxide is part of a family of lithium alkoxides, which include:

- Lithium methoxide (CH₃OLi)

- Lithium propoxide (C₃H₇OLi)

- Lithium butoxide (C₄H₉OLi)

Comparison:

- Reactivity: this compound is more reactive than lithium methoxide due to the presence of the ethyl group, which makes it a stronger base.

- Solubility: this compound is less soluble in nonpolar solvents compared to lithium methoxide.

- Applications: While all lithium alkoxides are used as strong bases, this compound is particularly favored in the synthesis of lithium-ion battery materials due to its specific properties .

This compound stands out due to its unique combination of reactivity, solubility, and suitability for specific industrial applications, making it a valuable compound in both research and industry.

生物活性

Lithium ethoxide (LiOEt) is an organolithium compound that exhibits notable biological activities, primarily due to its role as a nucleophilic agent and its interactions with various biological systems. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

This compound is synthesized by reacting lithium metal with ethanol. The reaction can be represented as follows:

This compound is known for its high reactivity and ability to act as a strong nucleophile in organic synthesis, particularly in the formation of lithium esters from fatty acids .

Biological Activity

Antibacterial Properties

Research indicates that this compound has potential antibacterial activity. A study highlighted the use of this compound in synthesizing compounds that inhibit bacterial growth. The compound's nucleophilic nature allows it to interact with bacterial enzymes, potentially disrupting their function .

Toxicological Studies

While this compound shows promise in various applications, its biological effects also warrant caution. Toxicological assessments have been conducted to evaluate its safety profile. These studies reveal that this compound can interact with cellular components, leading to cytotoxic effects at higher concentrations. Understanding these interactions is crucial for assessing the risks associated with its use in biomedical applications .

Case Studies

-

This compound in Organic Synthesis

A notable application of this compound is in organic synthesis, where it has been used to create novel compounds with antibacterial properties. For instance, researchers synthesized a series of lithium esters from fatty acids using this compound, demonstrating its utility as a reagent in developing new antibacterial agents . -

Electrochemical Applications

This compound has also been studied for its role in electrochemical systems. It contributes to the formation of solid-electrolyte interphase (SEI) species, which are critical for the stability and efficiency of lithium-ion batteries. The presence of lithium alkoxides like this compound in these systems can influence their electrochemical behavior and stability under various conditions .

Research Findings

特性

IUPAC Name |

lithium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVCGYPLLBEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiC2H5O, C2H5LiO | |

| Record name | lithium ethoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635377 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-07-0 | |

| Record name | Lithium ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium ethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lithium ethoxide?

A1: this compound has the molecular formula C2H5LiO and a molecular weight of 58.05 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized by reacting lithium metal with ethanol. The reaction is typically carried out in an inert atmosphere to prevent the decomposition of this compound by moisture. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study this compound. For instance, 1H NMR spectroscopy has been used to investigate the formation of this compound in solutions containing lithium tert-butoxide and titanium(iv) isopropoxide. [, ]

Q4: Is this compound stable under ambient conditions?

A4: this compound is highly reactive with moisture and air, readily decomposing upon exposure. Therefore, it needs to be handled and stored under inert conditions, typically using a dry, oxygen-free environment.

Q5: Are there any studies on improving the stability of this compound?

A5: While specific stability enhancement strategies for this compound are not extensively discussed in the provided research, its use in solutions and immediate application in reactions are common practices to minimize degradation.

Q6: What are some notable catalytic applications of this compound?

A6: this compound serves as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile from 3-hydroxy-3-methyl-2-butanone and malononitrile. [] It also plays a catalytic role in the dimerization or cyclization of benzylic hydrocarbons via C-H bond activation. []

Q7: How does this compound promote the formation of network polysilanes?

A7: this compound acts as a catalyst in the disproportionation reaction of alkoxydisilanes, leading to the formation of network polysilanes. [, ]

Q8: Can this compound be used to prepare lithium niobate materials?

A8: Yes, this compound is a crucial precursor in the sol-gel synthesis of lithium niobate (LiNbO3). It reacts with niobium ethoxide to form a bimetallic alkoxide, which upon hydrolysis and heat treatment, yields LiNbO3. [, , , ]

Q9: What is the role of this compound in the preparation of LiTa3O8?

A9: Similar to its role in LiNbO3 synthesis, this compound is a starting material in both the sol-gel and solid-state reaction methods for preparing lithium tantalate (LiTa3O8). [, ]

Q10: Does this compound have a role in lithium-ion battery technologies?

A10: While not directly used as an electrolyte component, this compound is identified as a potential component of the solid electrolyte interphase (SEI) layer formed on the electrodes of lithium-ion batteries. [, ]

Q11: How does the presence of this compound impact the SEI in lithium-ion batteries?

A11: The formation and composition of the SEI are complex and influenced by various factors. The presence of this compound in the SEI might affect its properties, but more research is needed to understand its precise role. [, ]

Q12: Have computational methods been employed to study this compound?

A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of reactions involving this compound, such as its catalytic role in the synthesis of furan derivatives. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。